

"synthesis and manufacturing process of Reactive blue 5"

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Compound of Interest

Compound Name: Reactive blue 5

Cat. No.: B090824

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An in-depth technical guide on the synthesis and manufacturing process of C.I. **Reactive Blue 5**, designed for researchers, scientists, and drug development professionals.

Introduction to C.I. Reactive Blue 5

C.I. **Reactive Blue 5** is a synthetic dye of the anthraquinone class, widely utilized in the textile industry for coloring cellulosic fibers such as cotton and viscose.[1][2] Its defining characteristic is the ability to form strong, covalent bonds with the fiber, which results in excellent wash fastness and vibrant, long-lasting color.[2] Chemically, it is a complex molecule featuring an anthraquinone chromophore linked to a reactive triazine group.[1][2]

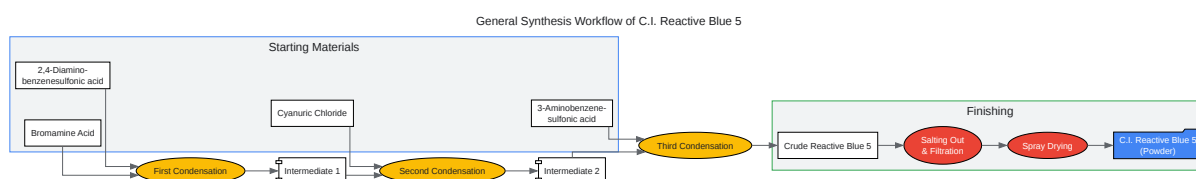
Chemical Identity:

- Common Name: C.I. **Reactive Blue 5**
- Molecular Structure: Anthraquinone derivative[1][2]
- Molecular Formula: $C_{29}H_{17}ClN_7Na_3O_{11}S_3$ [1]
- Molecular Weight: 840.11 g/mol [1]
- CAS Registry Number: 16823-51-1[1]

Core Synthesis Pathway

The industrial synthesis of **Reactive Blue 5** is a multi-stage process centered around sequential condensation reactions. The general manufacturing method involves building the final dye molecule by attaching different components to a core structure in a specific order. The key starting materials are an anthraquinone derivative (Bromamine Acid), two different aminobenzenesulfonic acids, and a triazine linker (Cyanuric Chloride).[1]

The process begins with the condensation of Bromamine Acid with a diamine, followed by the addition of the triazine ring. A final condensation attaches the third aromatic amine, completing the chromophore and reactive system. The process concludes with purification steps to isolate the final product.[1][3]



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Caption: High-level workflow for the multi-step synthesis and finishing of C.I. **Reactive Blue 5**.

Detailed Experimental Protocols

The following protocols are generalized representations of the industrial manufacturing process, compiled from various sources describing the synthesis of similar reactive dyes.[1][3] Precise conditions are often proprietary but typically follow these steps.

Step 1: First Condensation

This step involves the reaction of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromamine Acid) with 2,4-Diaminobenzenesulfonic acid to form the initial dye base.

- Methodology:
 - A dispersion of Bromamine Acid is prepared in an aqueous medium within a reaction vessel.
 - An aqueous solution of 2,4-Diaminobenzenesulfonic acid is added.
 - The mixture is heated, often in the presence of a catalyst such as copper sulfate.[3]
 - The reaction is maintained at an elevated temperature (e.g., 90-95°C) for several hours (e.g., 10-16 hours) until completion, which can be monitored by techniques like thin-layer chromatography (TLC).[3]
 - The resulting product, Intermediate 1, is then cooled. In some variations, it may be partially purified by adjusting the pH to 1-2 and salting out.[3]

Step 2: Second Condensation

The intermediate from the first step is reacted with 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) to introduce the reactive group. This reaction is highly temperature and pH-sensitive.

- Methodology:
 - Cyanuric Chloride is dispersed in an ice-water mixture to maintain a temperature below 5°C.[4]
 - The solution or dispersion of Intermediate 1 is added slowly to the Cyanuric Chloride slurry.
 - The pH is carefully controlled within a weakly acidic range (e.g., pH 5-6) by the gradual addition of a base like sodium bicarbonate or sodium carbonate.[3][4]
 - The reaction is held at a low temperature (e.g., 3-10°C) for 2-6 hours until the condensation is complete.[3] The product is Intermediate 2.

Step 3: Third Condensation

The final chromophoric component, 3-Aminobenzenesulfonic acid (Metanilic acid), is attached to the triazine ring.

- Methodology:
 - 3-Aminobenzenesulfonic acid is added to the vessel containing Intermediate 2.
 - The temperature of the reaction mixture is raised to a moderate level (e.g., 45-50°C).[3]
 - The pH is maintained in a near-neutral range (e.g., pH 6-7) with the addition of a base.[3]
 - The reaction proceeds for several hours (e.g., up to 12 hours) until TLC analysis indicates the disappearance of Intermediate 2.[3] The resulting mixture contains the crude **Reactive Blue 5** dye.

Step 4: Product Isolation and Finishing

The final dye must be isolated from the reaction mixture and converted into a stable, usable form.

- Methodology:
 - Salting Out: The solubility of the dye is reduced by adding a significant quantity of salt (e.g., sodium chloride) to the reaction mixture, causing the dye to precipitate.[1]
 - Filtration: The precipitated crude dye is separated from the liquid phase using industrial filtration equipment, such as a filter press.[5]
 - Drying: The filtered dye cake is dried to produce a fine powder. Spray drying is the most common industrial method, where a slurry of the dye is atomized into a hot air stream, yielding a uniform powder almost instantaneously.[3][5]
 - Packaging: The final product is packaged in lined cartons or drums, typically in 25 kg or 50 kg units, for storage and shipment.[5]

Manufacturing Process Parameters

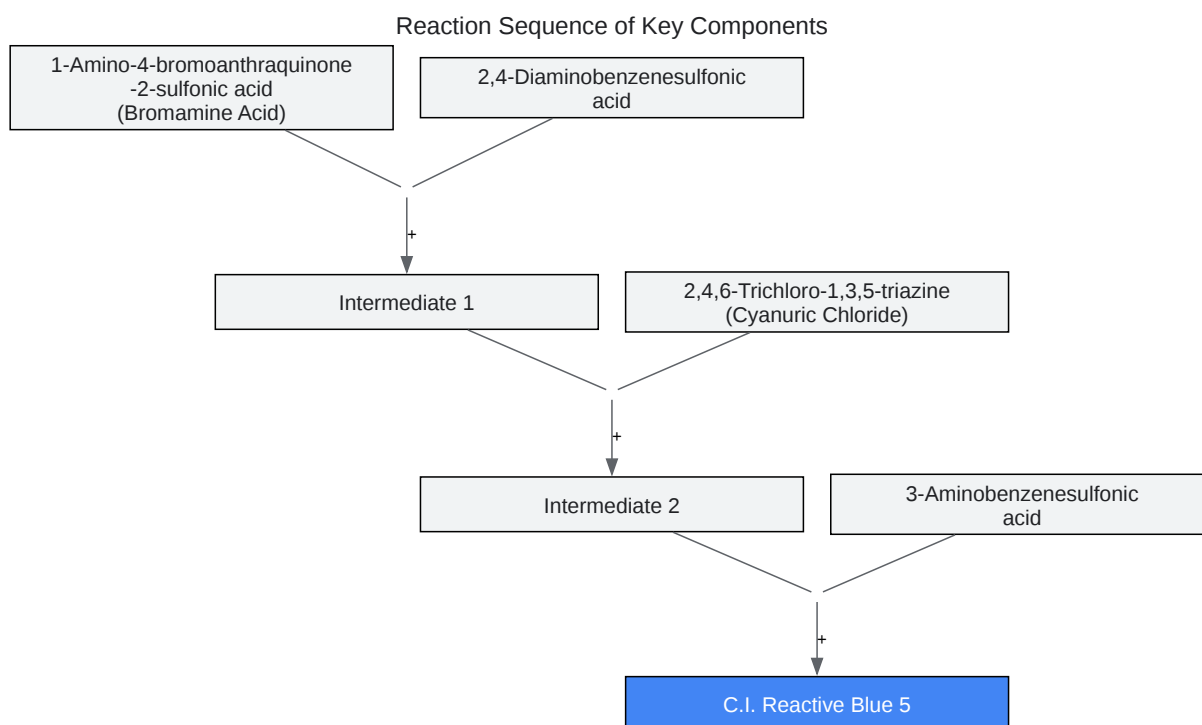
Quantitative parameters such as temperature, pH, and reaction time are critical for maximizing yield and purity. The following table summarizes typical conditions for each condensation stage, based on data from related reactive dye syntheses.

| Parameter | First Condensation | Second Condensation | Third Condensation |
|---------------|---|-----------------------------------|---|
| Temperature | 90 - 95 °C[3] | 0 - 10 °C[3][4] | 45 - 50 °C[3] |
| pH | Not specified (typically acidic) | 5.0 - 6.0[3] | 6.0 - 7.0[3] |
| Duration | 10 - 16 hours[3] | 2 - 6 hours[3] | ~12 hours[3] |
| Key Reagents | Bromamine Acid, 2,4-Diaminobenzenesulfonic acid | Intermediate 1, Cyanuric Chloride | Intermediate 2, 3-Aminobenzenesulfonic acid |
| Control Agent | Copper Catalyst (optional)[3] | Sodium Bicarbonate / Carbonate[4] | Sodium Bicarbonate / Carbonate[3] |

Disclaimer: The values presented are representative examples from published synthesis methods for similar triazine-based reactive dyes and may not reflect the exact proprietary conditions for C.I. **Reactive Blue 5**.

Key Chemical Structures in Synthesis

The assembly of **Reactive Blue 5** involves the sequential combination of several key molecular building blocks.



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Caption: Sequential addition of starting materials to form the final C.I. **Reactive Blue 5** structure.

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